Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Overview
Description
“Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” is a chemical compound with the CAS Number: 59599-49-4 . It has a molecular weight of 204.23 and its IUPAC name is methyl 1-oxotetralin-5-carboxylate .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.19 .Scientific Research Applications
Synthesis and Chemical Reactions
Inverse-Electron-Demand Diels–Alder Reaction : This compound has been used in the preparation and inverse-electron-demand Diels–Alder reaction, indicating its utility in complex organic synthesis processes (Boger & Mullican, 2003).
Synthesis of Illudinine : It has played a role in the synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate, a key intermediate in the synthesis of illudalanes, through a novel method of preparing indanones from tetralones (Girija, Shanker, & Rao, 1991).
Photoreactions with Amines : This compound has been involved in photoreactions with amines, promoting radical cyclization and ring expansion reactions through photoinduced electron transfer processes (Hasegawa, 1997).
Baker’s Yeast-Catalyzed Asymmetric Reduction : It has been efficiently synthesized using a baker’s yeast-catalyzed asymmetric reduction, highlighting its significance in enantioselective synthesis (Katoh et al., 2006).
Applications in Advanced Chemical Synthesis
Synthesis of Tetrahydronaphthalene Derivatives : This chemical has been used in the synthesis of various tetrahydronaphthalene derivatives, which are important in the development of new materials and pharmaceuticals (Göksu et al., 2003).
Regioselectivity Studies : Studies on the regioselectivity of the bromination of similar compounds have provided insights into the chemical behavior and potential applications of this compound in organic synthesis (Pankratov et al., 2004).
Synthesis of Functionalized Furan Derivatives : Its derivatives have been used in the synthesis of functionalized furan derivatives, showcasing its versatility in organic chemistry (Brückner & Reissig, 1985).
Crystallographic Studies : Crystallographic studies of tetrahydronaphthalene derivatives have provided valuable information about the molecular structure and properties of this compound (Kaiser et al., 2023).
Solid-State NMR Investigations : Solid-state NMR and X-ray crystallographic investigations have been conducted to understand the dynamic disorder in solid tetrahydronaphthalene derivatives, including derivatives of this compound (Facey et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6H,3-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNWPCQCKKLLPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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